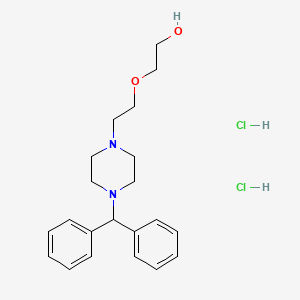

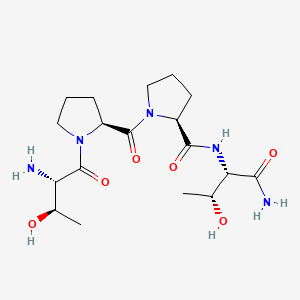

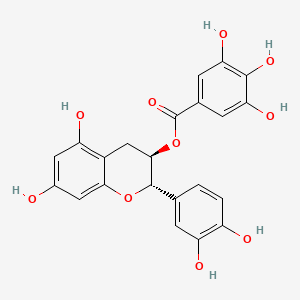

![molecular formula C23H25N5O3 B1663671 3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione CAS No. 133399-65-2](/img/structure/B1663671.png)

3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Alpha 1 Adrenoceptor Ligands

3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione has been identified as a potent alpha 1 adrenoceptor ligand. It showed high affinity for alpha 1 adrenoceptors in vitro, significantly displacing [3H]prazosin from rat cortical membranes. This compound, due to its high selectivity, has potential applications in studying and targeting alpha 1 adrenoceptors in various therapeutic contexts (Russo et al., 1991).

Ligands for α1-and 5HT1A-receptors

This compound also shows promising applications as a ligand for α1-and 5HT1A-receptors. It displayed high affinities for both receptor types in radioligand receptor binding assays. This dual affinity indicates its utility in research involving both adrenoceptor and serotonin receptor pathways (Romeo et al., 1993).

Cloned α1-adrenoceptor Subtypes

The compound has also been tested for its affinity towards cloned α1A, α1B, and α1D adrenergic receptors subtypes. It demonstrated good selectivity for the α1D-adrenoceptor subtype, suggesting its potential in more targeted adrenergic receptor research (Romeo et al., 2001).

Cardiotropic Activities

This compound and its derivatives have been explored for their cardiotropic activities. Studies indicate significant antiarrhythmic activity in animal models, presenting a potential avenue for developing new cardiac therapeutics (Mokrov et al., 2019).

Selective Antagonist for Alpha 1D-adrenoceptors

The compound has been identified as a selective antagonist for the alpha 1D-adrenoceptor subtype. This specificity is valuable for studying cardiovascular and central nervous system disorders where alpha 1D-adrenoceptor plays a crucial role (Goetz et al., 1995).

Fluorescent Ligands for 5-HT1A Receptors

Derivatives of this compound have been synthesized as fluorescent ligands for human 5-HT1A receptors, which can be used in fluorescence microscopy to visualize 5-HT1A receptors overexpressed in cells. This application is significant in studying receptor distribution and functioning in various biological systems (Lacivita et al., 2009).

Antihypertensive Agents

Certain derivatives have shown potent oral antihypertensive effects in animal models, suggesting their potential as antihypertensive agents. This could pave the way for new treatments for hypertension (Russell et al., 1988).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that triggers various biological responses . The specific interaction and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the range of biological activities associated with indole derivatives , the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked HIV infection, reduced oxidative stress, inhibited microbial growth, suppressed tuberculosis, controlled diabetes, prevented malaria, and inhibited cholinesterase activity .

Análisis Bioquímico

Biochemical Properties

3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it is a potent ligand for α1-adrenergic receptors, displaying different binding properties for each α1 subtype (α1B, α1D, and α1A adrenoceptors) with high affinity . Additionally, it binds to 5-HT1A receptors, albeit with lower affinity . These interactions suggest that the compound can modulate various physiological processes mediated by these receptors.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By binding to α1-adrenergic and 5-HT1A receptors, the compound can alter intracellular signaling cascades, leading to changes in gene expression and metabolic activities . These effects can vary depending on the cell type and the specific receptors expressed.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist or antagonist at α1-adrenergic and 5-HT1A receptors, modulating their activity . This modulation can lead to either inhibition or activation of downstream signaling pathways, resulting in changes in cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable in solution with gentle warming, which is essential for consistent experimental results . Long-term exposure to the compound can lead to sustained changes in cellular signaling and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating receptor activity without causing significant adverse effects. At higher doses, it can lead to toxic or adverse effects, including receptor desensitization and cellular toxicity . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-31-19-9-5-4-8-18(19)27-13-10-26(11-14-27)12-15-28-22(29)21-20(25-23(28)30)16-6-2-3-7-17(16)24-21/h2-9,24H,10-15H2,1H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQASGOHUMGAWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(C5=CC=CC=C5N4)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

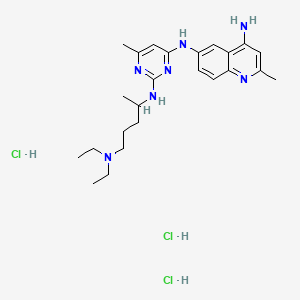

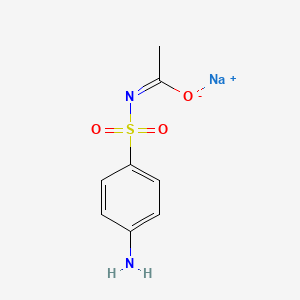

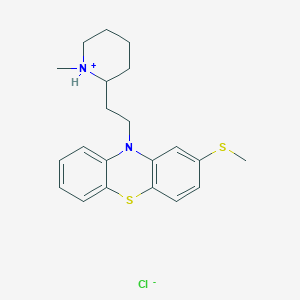

![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)